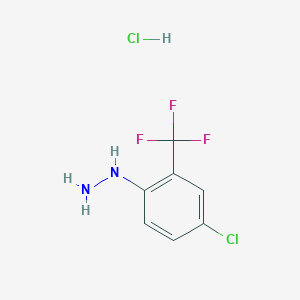

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride

Description

BenchChem offers high-quality 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMOEYAUPWJGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648648 | |

| Record name | [4-Chloro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-20-0 | |

| Record name | [4-Chloro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride

Introduction: The Strategic Importance of a Key Building Block

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is a crucial intermediate in the synthesis of a range of high-value molecules, most notably in the pharmaceutical and agrochemical industries. Its unique structural features, a chlorinated and trifluoromethylated phenyl ring attached to a hydrazine moiety, make it an essential precursor for the synthesis of prominent active ingredients. This guide provides a comprehensive overview of a reliable and scalable synthesis route for this compound, intended for researchers, scientists, and professionals in drug development and process chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis.

The primary application of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride lies in its role as a key starting material for the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.[1][2][3][4][5] Celecoxib's selective inhibition of the cyclooxygenase-2 (COX-2) enzyme is a cornerstone of modern pain and inflammation management. Furthermore, this hydrazine derivative is a vital component in the production of the fungicide Fluindapyr, a succinate dehydrogenase inhibitor (SDHI) used to protect crops from various fungal diseases.[6][7] The efficient and cost-effective synthesis of this intermediate is therefore of significant industrial importance.

The Synthetic Pathway: A Two-Step Approach

The most common and industrially viable synthesis of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is a two-step process that begins with the corresponding aniline derivative, 4-Chloro-2-(trifluoromethyl)aniline. The overall transformation can be summarized as follows:

-

Diazotization: The primary aromatic amine group of 4-Chloro-2-(trifluoromethyl)aniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

-

Reduction: The resulting diazonium salt is then reduced to the desired phenylhydrazine hydrochloride. Several reducing agents can be employed for this step, with sodium sulfite being a common and effective choice.

This guide will focus on the synthesis route employing sodium sulfite as the reducing agent due to its favorable balance of reactivity, cost, and safety profile compared to alternatives like stannous chloride, which can introduce heavy metal waste streams.[8]

Caption: Overall synthetic workflow for 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride.

Mechanistic Insights: Understanding the Chemical Transformations

A thorough understanding of the reaction mechanisms is paramount for process optimization and troubleshooting.

Part 1: The Diazotization of 4-Chloro-2-(trifluoromethyl)aniline

The diazotization of a primary aromatic amine is a well-established reaction in organic chemistry.[9][10][11][12][13] The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). Nitrous acid is then protonated by the excess strong acid to form the nitrosonium ion (NO⁺), which is the key electrophile in this reaction.[11][12]

The lone pair of electrons on the nitrogen atom of the aniline attacks the nitrosonium ion, forming an N-nitrosaminium ion. Subsequent deprotonation and tautomerization lead to the formation of a diazohydroxide intermediate. In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (water). The departure of a water molecule results in the formation of the stable benzenediazonium cation.[13] The chloride ion from the hydrochloric acid acts as the counter-ion, yielding the diazonium salt.

Caption: Simplified mechanism of the diazotization reaction.

Part 2: The Reduction of the Diazonium Salt with Sodium Sulfite

The reduction of aryl diazonium salts to aryl hydrazines can be achieved using various reducing agents. When sodium sulfite (Na₂SO₃) is used, the reaction is thought to proceed through the formation of an intermediate azo-sulfonate. The diazonium cation reacts with the sulfite anion to form a covalent adduct. This intermediate can then be further reduced and subsequently hydrolyzed under acidic conditions to yield the final arylhydrazine hydrochloride. The use of an excess of the reducing agent and careful control of the reaction temperature are crucial for achieving high yields and minimizing the formation of by-products.

Detailed Experimental Protocol

This protocol is a synthesis of procedures described in the patent literature and is designed for laboratory-scale preparation.[14] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |

| 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | 195.57 | 1.0 |

| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 | ~3.0 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.05 |

| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | 2.5 |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

Step 1: Diazotization of 4-Chloro-2-(trifluoromethyl)aniline

-

Preparation of the Aniline Hydrochloride Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Chloro-2-(trifluoromethyl)aniline (1.0 eq). To this, add a mixture of concentrated hydrochloric acid (~2.0 eq) and deionized water. Stir the mixture to form a slurry of the aniline hydrochloride salt.

-

Cooling: Cool the slurry to a temperature between 0 °C and 5 °C using an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[9]

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in deionized water to make a 20-25% (w/v) solution.

-

Addition of Sodium Nitrite: Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The reaction is exothermic, and rapid addition can lead to a dangerous temperature increase and decomposition of the product.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) or by checking for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates an excess of nitrous acid.

Step 2: Reduction of the Diazonium Salt and Isolation of the Product

-

Preparation of the Reducing Solution: In a separate, larger reaction vessel equipped with a mechanical stirrer, dissolve sodium sulfite (2.5 eq) in deionized water. Cool this solution to 10-15 °C.

-

Addition of the Diazonium Salt Solution: Slowly add the cold diazonium salt solution prepared in Step 1 to the sodium sulfite solution. The temperature of the reaction mixture should be maintained between 10 °C and 20 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Acidification and Hydrolysis: Carefully and slowly add concentrated hydrochloric acid (~1.0 eq) to the reaction mixture. This step is exothermic and will cause the evolution of sulfur dioxide gas, which should be properly vented. Heat the mixture to 70-80 °C and maintain this temperature for 1-2 hours to ensure complete hydrolysis.

-

Crystallization and Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. The 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold, dilute hydrochloric acid and then with a small amount of cold deionized water to remove any residual salts.

-

Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to obtain the final product as a crystalline solid.

Purification and Characterization

The crude product obtained from this procedure is often of high purity. However, if further purification is required, recrystallization can be performed.[15][16][17][18] A suitable solvent system for recrystallization is a mixture of ethanol and water or isopropanol and water.

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point Determination: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The ¹⁹F NMR spectrum will show a characteristic signal for the trifluoromethyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.

Safety Considerations

The synthesis of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride involves several hazardous materials and potentially hazardous reactions. It is imperative that this procedure is only carried out by trained personnel in a suitable laboratory setting.

-

Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.

-

Toxic and Oxidizing Agents: Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes, and do not mix with combustible materials.

-

Diazonium Salt Instability: Aryl diazonium salts, particularly in their solid, dry state, can be explosive.[6] It is crucial to keep the diazonium salt in solution and at a low temperature at all times. Never attempt to isolate the solid diazonium salt.

-

Gas Evolution: The acidification step in the reduction process liberates sulfur dioxide, a toxic and corrosive gas. This step must be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride via the diazotization of 4-Chloro-2-(trifluoromethyl)aniline followed by reduction with sodium sulfite is a robust and scalable method. Careful control of reaction parameters, particularly temperature, is essential for a safe and successful outcome. The resulting high-purity product serves as a vital building block for the synthesis of important pharmaceutical and agrochemical compounds. This guide provides a solid foundation for researchers and chemists to confidently and safely produce this key intermediate.

References

- Bougine, A.J., Tenu, R., Berthet, J., et al. Method of producing high-purity hydrazine. Russian Patent RU2596223C2, filed March 25, 2015, and issued September 10, 2016.

- Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.

- Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II.

- ResearchGate. (2023). How to remove impurity from hydrazide.

- Zhang, Q.-B., Li, F., Pan, B., Zhang, S., Yue, X.-G., & Liu, Q. (2024). Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3. Asian Journal of Organic Chemistry, 13(2), e202400045.

- Google Patents. (n.d.). Method for preparing 4-chlorine phenylhydrazine. CN101157634A.

- Chemistry LibreTexts. (2023, January 29).

- Google Patents. (n.d.). Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride. CN101781229A.

- Master Organic Chemistry. (2018, December 3).

- NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Principles of Organic Synthesis.

- ChemicalBook. (2024, February 5). How to synthesize fluindapyr?

- Google Patents. (n.d.). Synthesis method of celecoxib. CN102391184A.

- Pommery, J., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11(4), 361-366.

- ChemScene. (n.d.). 4-Chloro-2-(trifluoromethyl)phenylhydrazine, HCl.

- Chemistry LibreTexts. (2019, June 5). 14.

- Google Patents. (n.d.).

- Wang, Z., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 68(44), 12247-12263.

- Patsnap. (n.d.). Synthesis method of celecoxib.

- Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts.

- BLDpharm. (n.d.). 1513-34-4|(4-Chloro-2-(trifluoromethyl)phenyl)hydrazine.

- Online Chemistry notes. (2023, May 25).

- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.

- New Drug Approvals. (n.d.). CELECOXIB.

- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.

- JoVE. (2025, May 22).

Sources

- 1. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 2. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 4. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. How to synthesize fluindapyr?_Chemicalbook [chemicalbook.com]

- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 12. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 13. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]

- 14. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 15. RU2596223C2 - Method of producing high-purity hydrazine - Google Patents [patents.google.com]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

Infrared (IR) spectroscopy of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No: 502496-20-0). As a vital intermediate in the synthesis of various pharmaceutical compounds, rigorous characterization of this molecule is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for confirming its identity, assessing purity, and elucidating its structural features. This document, intended for researchers, analytical scientists, and drug development professionals, details the foundational principles of the molecule's vibrational modes, presents a validated experimental protocol using Attenuated Total Reflectance (ATR), and offers a detailed guide to spectral interpretation.

Introduction

The Analyte: 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is a substituted aromatic hydrazine salt with the molecular formula C₇H₇Cl₂F₃N₂ and a molecular weight of 247.05 g/mol .[1][2] Its structure, comprising a 1,2,4-trisubstituted phenyl ring, a trifluoromethyl group, and a hydrazine moiety protonated to its hydrochloride salt, presents a unique and complex vibrational profile. The precise characterization of this compound is critical in multi-step organic syntheses, where its purity directly impacts the yield and quality of subsequent active pharmaceutical ingredients (APIs).

The Role of Infrared Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a cornerstone of analytical chemistry in the pharmaceutical industry. The technique is based on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint."[3] For a given compound, this fingerprint is used for:

-

Identity Confirmation: Comparing the spectrum of a sample to that of a known reference standard provides unequivocal identification.

-

Structural Elucidation: The presence, absence, and position of absorption bands provide direct evidence for the functional groups within the molecule.[3]

-

Quality Control: It can be used to detect impurities or confirm the correct salt form of a drug substance, a critical parameter affecting solubility and bioavailability.[4]

Foundational Principles: Predicting the Vibrational Profile

A robust interpretation of an IR spectrum begins with a theoretical understanding of the molecule's structure. The unique spectral features of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride arise from the superposition of vibrations from its distinct functional moieties.

-

The Hydrazinium Ion (-NH₂NH₂⁺-Ar Cl⁻): The protonation of the hydrazine group to form the hydrochloride salt is the most significant feature in the high-frequency region. Unlike free amines which show sharp N-H stretching bands, amine salts exhibit very broad and strong absorption envelopes due to the N-H⁺ stretching vibrations. This broadness results from extensive hydrogen bonding and complex vibrational coupling. These bands are typically observed in the 3200-2500 cm⁻¹ region.[5] The N-H⁺ bending vibrations are expected in the 1600-1500 cm⁻¹ range.

-

The Trifluoromethyl (-CF₃) Group: The C-F bonds in the -CF₃ group give rise to some of the most intense absorptions in the entire spectrum. Due to symmetric and asymmetric stretching modes, this group typically produces multiple, very strong bands in the 1350-1100 cm⁻¹ region.[6] The exact positions are sensitive to the electronic environment of the phenyl ring.

-

The Substituted Phenyl Ring: The aromatic ring contributes several characteristic bands:

-

C-H Stretch: Aromatic C-H stretching vibrations consistently appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8]

-

C=C Stretch: In-ring carbon-carbon stretching vibrations produce a series of medium-to-sharp bands in the 1620-1450 cm⁻¹ region.[7][8]

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the ring dictates the position of strong bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring, a characteristic strong absorption is expected in the 860-800 cm⁻¹ range.[9]

-

-

Aryl C-Cl Bond: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically below 840 cm⁻¹.[9] This band can sometimes be difficult to assign definitively due to overlap with other vibrations.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure reproducibility and accuracy, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the recommended sampling technique for this solid compound due to its simplicity, speed, and the minimal sample preparation required.[10][11]

Instrumentation and Parameters

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: A minimum of 16 scans should be co-added to ensure a high signal-to-noise ratio.

-

Detector: Deuterated triglycine sulfate (DTGS) or similar.

Step-by-Step Methodology: ATR-FTIR

-

Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to clean the crystal. Record a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract the spectral contributions of air (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride powder (typically 1-5 mg) directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[10][12] Insufficient contact is a common source of poor-quality, low-intensity spectra.

-

Sample Spectrum Collection: Acquire the sample spectrum using the parameters defined in Section 3.1.

-

Data Processing: The resulting spectrum should be automatically ratioed against the collected background, yielding a spectrum in absorbance or % transmittance units. A baseline correction may be applied if necessary.

-

Cleaning: After analysis, thoroughly clean the ATR crystal and pressure clamp tip to prevent cross-contamination.

Experimental Workflow Diagram

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Spectral Interpretation and Data Analysis

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the expected vibrational modes discussed in Section 2.

Data Summary: Characteristic Absorption Bands

The following table summarizes the expected characteristic IR absorptions for 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride.

| Wavenumber (cm⁻¹) Range | Intensity | Assignment | Vibrational Mode |

| 3200 - 2500 | Strong, Broad | Hydrazinium N-H⁺ | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 1620 - 1550 | Medium | Aromatic C=C & Hydrazinium N-H⁺ | Stretching & Bending |

| 1520 - 1450 | Medium | Aromatic C=C | Stretching |

| 1350 - 1100 | Very Strong | Trifluoromethyl C-F | Asymmetric & Symmetric Stretching |

| 860 - 800 | Strong | Aromatic C-H (1,2,4-Trisubstituted) | Out-of-Plane Bending |

| < 840 | Medium-Weak | Aryl C-Cl | Stretching |

Key Diagnostic Peaks for Identification

For rapid and confident identification in a quality control setting, focus on the most prominent and unique spectral features:

-

The -CF₃ "Super Bands": The region between 1350 cm⁻¹ and 1100 cm⁻¹ is the most diagnostic. The presence of multiple, extremely intense absorption bands here is definitive proof of the trifluoromethyl group.

-

The Hydrazinium N-H⁺ Stretch: The very broad absorption feature spanning from ~3200 cm⁻¹ down to ~2500 cm⁻¹ is characteristic of the hydrochloride salt form.[5] The absence of sharp N-H bands around 3300 cm⁻¹ confirms that the compound is a salt and not the free base.

-

Aromatic Substitution Pattern: A strong, sharp band between 860 cm⁻¹ and 800 cm⁻¹ serves as strong evidence for the 1,2,4-trisubstitution pattern on the phenyl ring.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification and quality assessment of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride. By employing the standardized ATR-FTIR methodology detailed in this guide, researchers can obtain high-quality, reproducible spectra. A systematic interpretation, focusing on the key diagnostic bands arising from the trifluoromethyl group, the hydrazinium salt moiety, and the substituted aromatic ring, allows for unambiguous confirmation of the compound's identity and structural integrity. This robust analytical approach ensures the quality of this critical synthetic intermediate, thereby upholding the standards of pharmaceutical development and manufacturing.

References

-

PubChem. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. [Link]

-

Rodrigues, L. et al. ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development. ResearchGate. [Link]

-

Emeléus, H. J. & Haszeldine, R. N. (1956). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

van der Weerd, J. & Kazarian, S. G. (2004). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. PMC. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Khan, I. A. & Kulkarni, A. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edinst.com [edinst.com]

- 12. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public data on this specific compound, this document synthesizes information on closely related analogs and presents detailed, field-proven methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals to facilitate formulation development, process optimization, and regulatory compliance. We will delve into the theoretical underpinnings of solubility and stability, provide robust experimental protocols for their determination, and discuss the interpretation of the resulting data.

Introduction: The Role of Physicochemical Properties in Drug Development

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest in the pharmaceutical industry. Its structural motifs are present in a variety of bioactive molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use. Solubility influences bioavailability and the choice of formulation strategies, while stability dictates storage conditions, shelf-life, and the impurity profile of the final drug product. This guide provides the necessary framework for a comprehensive assessment of these critical parameters.

Solubility Profile: A Foundation for Formulation

Inferred Solubility from Structural Analogs

The structurally related compound, 4-chlorophenylhydrazine hydrochloride, is reported to be soluble in water and methanol.[1] Phenylhydrazine itself is miscible with ethanol, diethyl ether, chloroform, and benzene, but only sparingly soluble in water.[2] These observations suggest that 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is likely to exhibit good solubility in polar protic solvents and potentially some polar aprotic solvents. The trifluoromethyl group may influence its solubility profile compared to its non-fluorinated analog.

Experimental Determination of Solubility

To establish a comprehensive solubility profile, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility determination method, a gold standard in the pharmaceutical industry.

2.2.1. Protocol: Equilibrium Solubility Measurement

This protocol is designed to determine the saturation solubility of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride in a variety of pharmaceutically relevant solvents.

Materials:

-

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride (as a solid)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of solid 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set at a specific temperature (e.g., 25 °C and 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

2.2.2. Data Presentation: Predicted and Experimental Solubility

The following table should be populated with experimentally determined data.

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Moderate | Data to be determined |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined |

| DMSO | Polar Aprotic | High | Data to be determined |

| DMF | Polar Aprotic | High | Data to be determined |

2.2.3. Experimental Workflow for Solubility Determination

Caption: Logical Workflow for Forced Degradation and Stability Assessment.

Conclusion: A Roadmap for Characterization

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride. While specific public data for this compound is limited, the provided protocols, based on established pharmaceutical industry practices, offer a clear roadmap for its thorough characterization. The insights gained from these studies are essential for informed decision-making in formulation development, process chemistry, and ensuring the overall quality and safety of the final pharmaceutical product.

References

-

PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. [Link]

-

Recent applications of phenyl hydrazine in photoinduced chemical transformations. (n.d.). Wiley Online Library. [Link]

-

Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. [Link]

- Google Patents. (n.d.). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. [Link]

-

Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

-

Xing, Y., et al. (2024). Selection of phenyl hydrazine derivatives as an Sn4+ reductant for tin–lead perovskite solar cells. Journal of Materials Chemistry C, 12(30), 10585-10591. [Link]

-

Lee, W.-F., & Chen, L.-H. (2002). Oxidations of hydrazine and substituted hydrazines by hexachloroiridate(IV) in aqueous solution: Kinetic and mechanistic analyses. International Journal of Chemical Kinetics, 34(9), 524-532. [Link]

-

Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38230-38236. [Link]

-

Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. [Link]

-

PubChem. (n.d.). (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

PureSynth. (n.d.). 4-(Trifluoromethoxy)Phenylhydrazine Hydrochloride 98.0%(GC). [Link]

-

Alfa Aesar. (n.d.). 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96%. [Link]

Sources

Starting materials for synthesizing 4-Chloro-2-(trifluoromethyl)phenylhydrazine HCl

Executive Summary

4-Chloro-2-(trifluoromethyl)phenylhydrazine Hydrochloride is a critical intermediate in the synthesis of pyrazole-based agrochemicals (e.g., Fipronil) and pharmaceutical active ingredients. Its structural integrity—specifically the retention of the trifluoromethyl (

This technical guide analyzes the two primary synthetic pathways: Diazotization-Reduction (The Aniline Route) and Nucleophilic Aromatic Substitution (The Halide Route). It provides validated protocols, safety mechanisms, and decision matrices to ensure high-yield, high-purity production.

Part 1: Strategic Selection of Starting Materials

The synthesis of aryl hydrazines is dictated by the electronic properties of the benzene ring. The electron-withdrawing trifluoromethyl group at the ortho position strongly influences both the stability of the diazonium intermediate (Route A) and the susceptibility of the ring to nucleophilic attack (Route B).

Decision Matrix: Route Selection

Figure 1: Strategic decision matrix for selecting the synthetic pathway based on scale and waste management constraints.

Part 2: The Aniline Route (Diazotization-Reduction)

This is the classical laboratory method, offering the highest reliability for regiochemical control.

Primary Starting Material: 4-Chloro-2-(trifluoromethyl)aniline[1][2]

-

CAS Number: 445-03-4 (also known as 2-Amino-5-chlorobenzotrifluoride)

-

Purity Requirement:

(HPLC). Isomeric impurities (e.g., 4-chloro-3-trifluoromethyl isomer) must be -

Physical State: Liquid or low-melting solid (MP: ~9°C).

-

Function: The amine group serves as the anchor for the hydrazine formation via a diazonium salt.

Reagents for Diazotization[4][5][6][7][8]

-

Sodium Nitrite (

): Technical grade is sufficient, but must be used as a freshly prepared aqueous solution (typically 20-40% w/w). -

Hydrochloric Acid (HCl): Concentrated (37%) is required to generate the nitrosonium ion (

) and to form the final hydrochloride salt.

Reducing Agents (The Critical Choice)

-

Option A: Stannous Chloride (

): The "Gold Standard" for yield. It reduces the diazonium salt rapidly at low temperatures.-

Drawback: Generates stoichiometric tin waste, which is toxic and regulated.

-

-

Option B: Sodium Sulfite (

): The "Green" alternative. Forms a diazosulfonate intermediate which hydrolyzes to the hydrazine.-

Drawback: pH control is finicky; requires heating which can degrade the thermally sensitive diazo species.

-

Part 3: The Halide Route (Nucleophilic Aromatic Substitution)

This route utilizes the electron-withdrawing nature of the

Primary Starting Material: 2,4-Dichlorobenzotrifluoride

-

CAS Number: 320-50-3

-

Structure: 1-Chloro-4-chloro-2-(trifluoromethyl)benzene.

-

Mechanism: The chlorine at position 1 is activated by the ortho-

group. The chlorine at position 4 is less reactive. -

Alternative: 4-Chloro-2-fluorobenzotrifluoride . The fluorine atom is a significantly better leaving group in

reactions, allowing for milder conditions (room temperature vs. reflux), though it is more expensive.

Reagent: Hydrazine Hydrate ( )

-

Concentration: Typically 80% or 100% (monohydrate).

-

Excess: A large excess (3-5 equivalents) is mandatory to prevent the formation of "double" products (where one hydrazine molecule attacks two aryl rings, forming a diarylhydrazine).

Part 4: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-Chloro-2-(trifluoromethyl)phenylhydrazine HCl via

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity | Role |

| 4-Chloro-2-(trifluoromethyl)aniline | 195.57 | 1.0 | 19.6 g (100 mmol) | Precursor |

| Sodium Nitrite | 69.00 | 1.1 | 7.6 g | Diazotization |

| HCl (conc. 37%) | 36.46 | >5.0 | 50 mL | Acid Medium |

| Stannous Chloride Dihydrate | 225.63 | 2.5 | 56.4 g | Reducing Agent |

| Ethanol | - | - | 50 mL | Solvent (Workup) |

Step-by-Step Methodology

-

Diazotization (The "Cold" Step):

-

In a 500 mL 3-neck flask equipped with a mechanical stirrer and thermometer, charge 19.6 g of 4-Chloro-2-(trifluoromethyl)aniline and 30 mL of water.

-

Add 30 mL of conc. HCl dropwise. The amine may precipitate as the hydrochloride salt; this is normal.

-

Cool the suspension to -5°C to 0°C using an ice/salt bath. Critical: Do not let temperature rise above 5°C.

-

Add the solution of Sodium Nitrite (7.6 g in 15 mL water) dropwise beneath the surface of the liquid.

-

Stir for 30 minutes at 0°C. The solution should become clear (yellow/orange) as the diazonium salt forms.

-

-

Reduction:

-

Dissolve Stannous Chloride (

) in 20 mL conc. HCl. -

Add this reducing solution dropwise to the cold diazonium mixture. Maintain temperature < 10°C during addition (exothermic).

-

A thick white/beige precipitate of the hydrazine-tin complex will form.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Isolation & Salt Formation:

-

Filter the solids.[2][3][4][5] (Note: If using sulfite method, significant pH adjustment is needed here).

-

To liberate the free base (optional but recommended for purification): Suspend solid in alkali (NaOH) and extract with ether/DCM.

-

To obtain the HCl salt : Dissolve the free base in diethyl ether or ethanol and bubble dry HCl gas, or add conc. HCl dropwise until precipitation is complete.

-

Filtration: Collect the white crystalline solid.[4]

-

Drying: Vacuum dry at 40°C.

-

Reaction Mechanism Visualization[11]

Figure 2: Reaction pathway from aniline to hydrazine hydrochloride.[3]

Part 5: Safety & Handling (E-E-A-T)[9]

Warning: This synthesis involves highly toxic and potentially explosive intermediates.

-

Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and potent skin sensitizers. All handling must occur in a certified fume hood. Double-gloving (Nitrile) is recommended.

-

Diazonium Instability: The intermediate diazonium salt (Route A) is stable only in solution at low temperatures. Do not let the reaction mixture dry out before reduction, as dry diazonium salts can detonate.

-

Exotherms: Both the diazotization and the

reaction with hydrazine hydrate are exothermic. Runaway reactions can lead to rapid gas evolution (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67574, 4-Chloro-2-(trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents.CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. (Analogous method description).

-

Organic Syntheses. Phenylhydrazine Hydrochloride (Standard Procedure). Coll. Vol. 1, p.442 (1941). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Strategic Incorporation of the Trifluoromethyl Group in Phenylhydrazine Derivatives

Executive Summary: The strategic incorporation of the trifluoromethyl (CF₃) group into phenylhydrazine scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the multifaceted roles of the CF₃ group, elucidating how its unique electronic and steric properties are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. We will explore the profound impact of trifluoromethylation on lipophilicity, metabolic stability, and target binding affinity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the application of trifluoromethylated phenylhydrazine derivatives.

Introduction: A Tale of Two Scaffolds

1.1 The Phenylhydrazine Moiety: A Privileged Scaffold

First characterized by Hermann Emil Fischer in 1875, phenylhydrazine has become a foundational building block in organic synthesis.[1] Its derivatives are precursors to a vast array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[1][2] This versatility has established the phenylhydrazine scaffold as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3]

1.2 The Trifluoromethyl Group: A Bioisostere of Remarkable Influence

The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug design to modulate the properties of a lead compound.[4][5] Often used as a bioisostere for methyl or chloro groups, the CF₃ group's high electronegativity and steric bulk confer significant advantages.[4][6] These include enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making it a powerful tool for optimizing drug efficacy and safety profiles.[5][6][7]

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a CF₃ group onto a phenylhydrazine ring induces a cascade of changes in the molecule's physicochemical properties. These alterations are pivotal in tailoring a drug candidate for optimal performance.

2.1 Electronic Effects: A Powerful Electron-Withdrawing Force

The trifluoromethyl group is a potent electron-withdrawing group, a characteristic attributed to the high electronegativity of the fluorine atoms.[4][6] This inductive effect significantly lowers the electron density of the aromatic ring, which can:

-

Modulate pKa: The electron-withdrawing nature of the CF₃ group decreases the basicity of the hydrazine moiety, lowering its pKa. This can be crucial for optimizing a drug's ionization state at physiological pH, impacting its solubility, permeability, and interaction with target proteins.[4][8]

-

Enhance Binding Affinity: The altered electronic distribution within the molecule can lead to more favorable electrostatic interactions with biological targets, potentially increasing binding affinity and specificity.[6][7]

2.2 Lipophilicity and Membrane Permeability

The CF₃ group is generally considered to be lipophilic, a property that can enhance a compound's ability to cross biological membranes.[6][7] This increased lipophilicity is a key factor in improving the absorption and distribution of a drug candidate.[7] However, the relationship between trifluoromethylation and lipophilicity is nuanced and can be influenced by the group's position on the molecule.[9][10]

| Compound | LogP (Calculated) | Effect of CF₃ Group |

| Phenylhydrazine | 1.25 | - |

| 4-(Trifluoromethyl)phenylhydrazine | 2.59 | Increased Lipophilicity |

Note: LogP values are estimations and can vary based on the calculation method.

2.3 Metabolic Stability: A Shield Against Degradation

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[6][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes.[6][7][11][12][13] By blocking potential sites of oxidative metabolism, the CF₃ group can prolong a drug's half-life, leading to reduced dosing frequency and improved patient compliance.[7][14]

Diagram of Key Physicochemical Effects:

Caption: Physicochemical consequences of trifluoromethylation.

Synthesis of Trifluoromethylated Phenylhydrazine Derivatives

The synthesis of trifluoromethylated phenylhydrazines is a well-established process, typically involving a two-step sequence from the corresponding trifluoromethylaniline.[15][16]

3.1 General Synthetic Workflow

Caption: General workflow for synthesizing trifluoromethylated phenylhydrazines.

3.2 Representative Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride

This protocol is based on established methodologies for the preparation of aryl hydrazine hydrochlorides.[15][16][17]

Materials:

-

4-(Trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Ice

-

Deionized Water

-

Round-bottom flask equipped with a magnetic stirrer

-

Dropping funnel

-

Thermometer

Procedure:

-

Diazotization: a. In a round-bottom flask, add concentrated HCl and water, and cool the mixture to 0-5°C in an ice bath. b. Slowly add 4-(trifluoromethyl)aniline to the cooled acid solution while stirring. c. Prepare a solution of sodium nitrite in water and add it dropwise to the aniline solution, maintaining the temperature below 5°C. d. Stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

Reduction: a. In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-10°C. b. Slowly add the diazonium salt solution from the previous step to the sodium sulfite solution, keeping the temperature below 10°C. c. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Hydrolysis and Isolation: a. Slowly add concentrated HCl to the reaction mixture and heat to reflux for 2-3 hours. b. Cool the mixture to 0-10°C to precipitate the product. c. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(trifluoromethyl)phenylhydrazine hydrochloride.

Pharmacological Significance and Case Studies

The strategic placement of a trifluoromethyl group has been instrumental in the development of several successful drugs.

4.1 Case Study 1: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis and pain.[18] It is a selective inhibitor of cyclooxygenase-2 (COX-2). The structure of celecoxib features a pyrazole ring substituted with a trifluoromethyl group.[18][19][20] This CF₃ group is crucial for its high binding affinity and selectivity for the COX-2 enzyme.[21] The synthesis of celecoxib involves the cyclocondensation of a trifluorinated 1,3-dicarbonyl compound with an aryl hydrazine.[22]

4.2 Case Study 2: Monoamine Oxidase (MAO) Inhibitors

Phenylhydrazine derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[23][24][25] The introduction of a trifluoromethyl group on the phenyl ring can modulate the inhibitory potency and selectivity of these compounds for MAO-A and MAO-B isoforms. This approach is being explored for the development of novel antidepressants and treatments for neurodegenerative diseases.[25]

Advanced Characterization Techniques

5.1 ¹⁹F NMR Spectroscopy: A Powerful Analytical Tool

Due to the absence of fluorine in most biological systems, ¹⁹F NMR spectroscopy has emerged as a highly sensitive and powerful technique in drug discovery.[26][27] It is particularly useful for:

-

Fragment-Based Screening: Identifying weak-binding fragments that contain fluorine.[26][28][29]

-

Binding Affinity and Mechanism of Action Studies: Characterizing the interaction between a fluorinated ligand and its target protein.[27][30]

-

Reaction Monitoring: Real-time tracking of reactions involving fluorinated compounds, such as the synthesis of celecoxib.[22]

Future Perspectives and Conclusion

The trifluoromethyl group will undoubtedly remain a critical component in the medicinal chemist's toolkit. Future research will likely focus on the development of novel trifluoromethylation reagents and methodologies to allow for more precise and efficient incorporation of this group into complex molecules.[31] Furthermore, a deeper understanding of the subtle interplay between the CF₃ group and biological targets, aided by computational modeling and advanced analytical techniques, will pave the way for the design of next-generation therapeutics with enhanced efficacy and safety. The strategic application of the trifluoromethyl group in phenylhydrazine and other privileged scaffolds will continue to drive innovation in drug discovery for years to come.

References

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. [Link]

-

Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. [Link]

-

Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

-

19F-NMR in Target-based Drug Discovery. Bentham Science Publishers. [Link]

-

The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. [Link]

-

The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. [Link]

-

Celecoxib. National Institutes of Health (NIH). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). [Link]

-

Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scientific Research Publishing. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. [Link]

- Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

-

Phenylhydrazine. Wikipedia. [Link]

-

Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH). [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....

-

Chemical characteristics of the trifluoromethyl group. Electrostatic potential map in the range of -. ResearchGate. [Link]

-

Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]

-

Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. National Institutes of Health (NIH). [Link]

-

Structural studies of phenylhydrazine integration in carbohydrate derivatives. Sciforum. [Link]

-

Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling. PubMed. [Link]

-

Celecoxib. National Institute of Standards and Technology (NIST). [Link]

-

Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journals. [Link]

-

2-(Trifluoromethyl)phenylhydrazine. National Institutes of Health (NIH). [Link]

-

Inhibition of monoamine oxidase by substituted hydrazines. PubMed. [Link]

-

Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

-

Monoamine oxidase inhibitor. Wikipedia. [Link]

Sources

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 17. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 18. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Celecoxib - Celecoxib, 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide [sigmaaldrich.com]

- 20. Celecoxib [webbook.nist.gov]

- 21. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 25. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 26. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdnsciencepub.com [cdnsciencepub.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mdpi.com [mdpi.com]

- 30. benthamdirect.com [benthamdirect.com]

- 31. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]

Methodological & Application

Fischer indole synthesis using 4-Chloro-2-(trifluoromethyl)phenylhydrazine HCl

Application Note: Fischer Indole Synthesis using 4-Chloro-2-(trifluoromethyl)phenylhydrazine HCl

Abstract & Strategic Overview

This application note details the protocol for synthesizing 5-chloro-7-(trifluoromethyl)indole derivatives using 4-Chloro-2-(trifluoromethyl)phenylhydrazine Hydrochloride (CAS: 502496-20-0) via the Fischer Indole Synthesis.

The presence of a trifluoromethyl (-CF

-

Electronic Deactivation: Both substituents are electron-withdrawing groups (EWG), significantly reducing the nucleophilicity of the hydrazine and the rate of the key [3,3]-sigmatropic rearrangement.

-

Regiocontrol: The steric and electronic bulk of the ortho-CF

group directs cyclization exclusively to the unsubstituted ortho-position (C6), yielding the 7-trifluoromethyl isomer.

This guide provides a robust "Method A" (Acetic Acid/H

Chemical Context & Regiochemistry

The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone.[1] For 2,4-disubstituted phenylhydrazines, the regiochemical outcome is dictated by the "Ortho Effect."

-

Starting Material Mapping:

-

Hydrazine C1: Becomes Indole C7a (Bridgehead).

-

Hydrazine C2 (-CF

): Becomes Indole C7 . -

Hydrazine C4 (-Cl): Becomes Indole C5 .

-

Hydrazine C6 (-H): Site of cyclization (becomes Indole C3a).

-

-

Outcome: The reaction yields 5-chloro-7-(trifluoromethyl)indole derivatives. The formation of the 3H-indole (indolenine) via cyclization at the CF

-bearing carbon is energetically unfavorable and not observed under standard conditions.

Figure 1: Mechanistic Pathway & Regioselectivity

Caption: Reaction pathway illustrating the conversion of the hydrazine salt to the specific 5-chloro-7-(trifluoromethyl)indole regioisomer.

Experimental Protocols

Safety Warning: Phenylhydrazines are toxic and potential genotoxins. The trifluoromethyl group is stable, but thermal decomposition >200°C may release HF. All operations must be performed in a fume hood.

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Cl-2-(CF | 247.04 | 1.0 | Limiting Reagent |

| Cyclohexanone (Example Ketone) | 98.15 | 1.1 | Carbonyl Partner |

| Glacial Acetic Acid (AcOH) | 60.05 | Solvent | Solvent/Catalyst |

| Sulfuric Acid (H | 98.08 | 0.1 - 0.5 | Co-catalyst |

| Polyphosphoric Acid (PPA) | N/A | Solvent | Alternative Medium |

Method A: Acetic Acid / H SO (Standard)

Recommended for standard ketones (cyclohexanone, methyl ketones).

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-2-(trifluoromethyl)phenylhydrazine HCl (1.0 equiv) in Glacial Acetic Acid (10 mL per gram of hydrazine).

-

Free Base Formation (In Situ): The HCl salt will partially dissociate in AcOH. For faster reaction, add Sodium Acetate (1.0 equiv) to buffer the HCl, though this is optional if H

SO -

Addition: Add the Ketone (1.1 equiv) dropwise at room temperature. Stir for 30 minutes to allow hydrazone formation (often visible as a color change to yellow/orange).

-

Cyclization: Add concentrated H

SO -

Reflux: Heat the mixture to reflux (118°C) for 2–4 hours.

-

Note: The electron-withdrawing CF

/Cl groups deactivate the ring. If TLC shows hydrazone remaining after 2 hours, increase acid concentration or switch to Method B.

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour the reaction mixture into crushed ice/water (10x volume).

-

The crude indole usually precipitates as a solid. Filter and wash with water.

-

If oil forms: Extract with Ethyl Acetate (3x), wash with NaHCO

(aq) to remove acid, dry over Na

-

Method B: Polyphosphoric Acid (PPA) (High Energy)

Recommended for unreactive ketones or if Method A fails due to ring deactivation.

-

Mixing: In a beaker or wide-mouth flask, mix Polyphosphoric Acid (10–15 g per gram of hydrazine) and heat to 60–80°C to lower viscosity.

-

Addition: Add the Hydrazine HCl salt (1.0 equiv) and the Ketone (1.0 equiv) directly to the warm PPA.

-

Reaction: Mechanical stirring is preferred. Heat the mixture to 100–120°C for 1–3 hours. The mixture will turn dark.

-

Critical: Do not exceed 140°C to avoid charring.

-

-

Quench: Carefully pour the hot (but not boiling) syrup into a large excess of stirred ice water. The PPA hydrolysis is exothermic.

-

Isolation: The product will precipitate. Filter the solid. If gummy, extract with dichloromethane (DCM).

Workflow Visualization

Caption: Operational workflow for Method A (Acetic Acid/Sulfuric Acid).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Ring deactivation by CF | Switch to Method B (PPA) or use ZnCl |

| No Reaction | Hydrazine salt not free-based or ketone unreactive. | Add NaOAc (1 eq) to liberate free hydrazine; ensure ketone is distilled/pure. |

| Tar/Black Gunk | Decomposition due to excessive heat/oxidation. | Perform reaction under Nitrogen ( |

| Regioisomers | (Rare) Cyclization at CF | Unlikely. Verify structure by NMR (NOE between NH and C6-H is impossible; look for C4-H/C6-H coupling). |

References

-

Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and conditions).[3][4][5]

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

- Vebrel, J., et al. (1986). "Regioselectivity in the Fischer Indole Synthesis." Journal of Heterocyclic Chemistry, 23(1), 123-128. (Discussion on ortho-substituent effects).

-

Sigma-Aldrich. (2023).[6] "Safety Data Sheet: 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride." Link

- Wagaw, S., et al. (1999). "Palladium-Catalyzed Coupling of Aryl Chlorides with Amine." Journal of the American Chemical Society, 121(44), 10251-10263.

Sources

Use of 4-Chloro-2-(trifluoromethyl)phenylhydrazine HCl in medicinal chemistry

Application Note: Strategic Utilization of 4-Chloro-2-(trifluoromethyl)phenylhydrazine HCl in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

4-Chloro-2-(trifluoromethyl)phenylhydrazine Hydrochloride (CAS: 502496-20-0) is a high-value heterocyclic building block.[1] In modern drug discovery, it serves as a critical "warhead carrier," introducing two distinct pharmacophores simultaneously:

-

The Ortho-Trifluoromethyl (

) Group: Provides metabolic stability and induces a specific steric twist (atropisomerism potential) that can lock active conformations in kinase inhibitors. -

The Para-Chloro (Cl) Substituent: Blocks CYP450-mediated metabolic oxidation at the vulnerable para-position while offering a handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

This guide details the optimized protocols for transforming this hydrazine into Pyrazoles (anti-inflammatory/kinase inhibitor scaffolds) and Indoles (5-HT receptor modulators), emphasizing regiocontrol and yield optimization.

Part 2: Chemical Utility & Reactivity Profile

The presence of the electron-withdrawing

| Property | Specification | Impact on Protocol |

| Molecular Weight | 247.05 g/mol | High atom economy intermediate.[1] |

| Salt Form | Hydrochloride (HCl) | Critical: Must be neutralized in situ or used with buffered conditions to prevent premature degradation of acid-sensitive substrates.[1] |

| Electronic Effect | Reduced nucleophilicity requires elevated temperatures or Lewis Acid catalysis for condensation.[1] | |

| Solubility | Soluble in DMSO, MeOH, EtOH | Protophilic solvents (EtOH) are preferred for condensation reactions. |

Part 3: Core Application – Regioselective Pyrazole Synthesis

The most prevalent application of this hydrazine is the synthesis of 1-arylpyrazoles, a scaffold found in blockbuster drugs like Celecoxib and various agrochemical fungicides.

Mechanism of Action

The reaction proceeds via a condensation-cyclization sequence.[1] The regioselectivity is governed by the electronic difference between the hydrazine nitrogens and the electrophilicity of the 1,3-dicarbonyl carbons.

Figure 1: General pathway for the condensation of hydrazine with 1,3-dicarbonyls.[1]

Protocol 1: Synthesis of 1-(4-chloro-2-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole

This protocol is optimized to handle the lower nucleophilicity of the hydrazine.[1]

Reagents:

-

4-Chloro-2-(trifluoromethyl)phenylhydrazine HCl (1.0 equiv)[1]

-

Acetylacetone (1.1 equiv)

-

Ethanol (Absolute, 10 mL/g of hydrazine)

-

Triethylamine (

) (1.0 equiv) – Crucial for freeing the hydrazine base. -

Catalytic Acetic Acid (0.1 equiv)

Step-by-Step Methodology:

-

Neutralization: In a round-bottom flask equipped with a reflux condenser, suspend the hydrazine HCl salt in absolute ethanol. Add Triethylamine dropwise at room temperature. Stir for 15 minutes until the solution clarifies (formation of free base).

-

Addition: Add Acetylacetone (2,4-pentanedione) followed by catalytic acetic acid.

-

Note: For asymmetrical diketones, the order of addition and temperature can influence regioselectivity.

-

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The hydrazine spot ( -

Workup:

-

Cool reaction to room temperature.

-

Concentrate solvent under reduced pressure to ~20% volume.

-

Pour residue into ice-cold water (50 mL). The product typically precipitates as a solid.

-

Filter the solid and wash with cold water to remove triethylammonium chloride salts.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography if high purity (>99%) is required for biological assays.

Yield Expectation: 85–92%.

Part 4: Advanced Application – Fischer Indole Synthesis

This hydrazine is also a precursor for 5- and 7-substituted indoles.[1] The electron-withdrawing nature of the ring makes the [3,3]-sigmatropic rearrangement (the key step) more difficult, requiring stronger acid catalysis than standard phenylhydrazines.

Figure 2: Fischer Indole Synthesis pathway emphasizing the rate-limiting rearrangement step.[1]

Protocol 2: Zinc Chloride Mediated Indolization

Best for electron-deficient hydrazines.[1]

Reagents:

-

Hydrazine HCl (1.0 equiv)

-

Cyclohexanone (1.0 equiv)[2]

-

Anhydrous Zinc Chloride (

) (2.0 equiv) -

Acetic Acid (Glacial) as solvent.

Methodology:

-

Mix Hydrazine HCl and Cyclohexanone in Glacial Acetic Acid.

-

Heat to

for 1 hour to form the hydrazone. -

Add anhydrous

(fused) carefully. -

Increase temperature to reflux (

) for 4–6 hours. -

Caution: The reaction is exothermic upon rearrangement.

-

Pour into water/ice and extract with Ethyl Acetate. The indole product will require column chromatography (Hexanes/EtOAc) due to potential oligomerization side products.

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield (Pyrazole) | Incomplete neutralization of HCl salt.[1] | Ensure 1.05 eq of |

| Regioisomer Mix | Asymmetrical diketones reacting at both carbonyls. | Use steric bulk to direct attack. The hydrazine |

| Dark Tarry Product (Indole) | Polymerization due to excessive heat/acid. | Switch from |

Part 6: References

-

Chemical Identity & Properties: PubChem.[3][4] Compound Summary for CID 24229790, 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride. National Library of Medicine (US). [Link]

-

Pyrazole Synthesis Methodology: Synthesis, biological evaluation and computational studies of pyrazole derivatives. Royal Society of Chemistry (RSC) Advances. [Link]

-

Fischer Indole Mechanism: Robinson, B.[5] The Fischer Indole Synthesis. Chemical Reviews, 1963, 63 (4), pp 373–401.[6] [Link]

-

General Reactivity of Trifluoromethyl Hydrazines: Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks.[1] Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. 1513-34-4|(4-Chloro-2-(trifluoromethyl)phenyl)hydrazine|BLD Pharm [bldpharm.com]

- 2. jk-sci.com [jk-sci.com]

- 3. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

Application Note: High-Fidelity Synthesis of 1-(4-Chloro-2-(trifluoromethyl)phenyl)pyrazole Scaffolds

Abstract

This technical guide details the strategic application of 4-Chloro-2-(trifluoromethyl)phenylhydrazine Hydrochloride (CAS 502496-20-0) in the synthesis of 1-arylpyrazole agrochemicals.[1] This hydrazine derivative serves as a critical building block for "fiprole" class insecticides and herbicides, where the ortho-trifluoromethyl group confers enhanced lipophilicity and metabolic stability compared to traditional chlorinated analogs. This document provides validated protocols for salt neutralization, regioselective cyclocondensation, and safety management, designed to ensure high yield and purity in drug discovery workflows.

Introduction: The Strategic Value of the 2-CF3 Motif

In modern agrochemical design, the 1-arylpyrazole pharmacophore is ubiquitous, serving as the core scaffold for GABA-gated chloride channel antagonists (e.g., Fipronil).[1] While early generations utilized 2,6-dichloro substitution, the incorporation of the 2-trifluoromethyl (2-CF3) group has emerged as a vital strategy for optimizing bioavailability and resistance breaking.[1]

4-Chloro-2-(trifluoromethyl)phenylhydrazine HCl is the primary precursor for introducing this motif.[1] Its utility stems from two key chemical properties:[1][2][3]

-

Electronic Modulation: The electron-withdrawing nature of the CF3 and Cl groups lowers the pKa of the hydrazine nitrogens, requiring specific buffering conditions for optimal nucleophilicity.

-

Steric Influence: The bulky ortho-CF3 group exerts significant steric pressure during cyclization reactions, influencing the regioselectivity of pyrazole formation (1,3- vs. 1,5-isomers).

Chemical Handling & Pre-Treatment

The raw material is supplied as the hydrochloride salt to ensure stability against oxidation. However, the protonated form is non-nucleophilic. Successful synthesis requires a controlled "free-basing" strategy that prevents the degradation of the sensitive hydrazine moiety.

Protocol A: In-Situ Neutralization (Recommended)

Use this method for one-pot cyclization reactions to minimize oxidative degradation.[1]

Reagents:

-

4-Chloro-2-(trifluoromethyl)phenylhydrazine HCl (1.0 eq)[1]

-

Sodium Acetate (NaOAc) or Triethylamine (Et3N) (1.1 eq)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[1]

Procedure:

-

Suspend the hydrazine HCl salt in the chosen solvent (0.5 M concentration).

-

Add NaOAc (solid) or Et3N (liquid) slowly at ambient temperature.

-

Stir for 15 minutes. The solution will clarify as the free base is liberated.

-

Critical Checkpoint: Ensure the pH is weakly acidic to neutral (pH 5–7). Strongly basic conditions (pH > 9) can accelerate hydrazine decomposition.

Core Application: Regioselective Pyrazole Synthesis